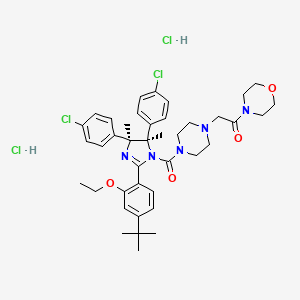

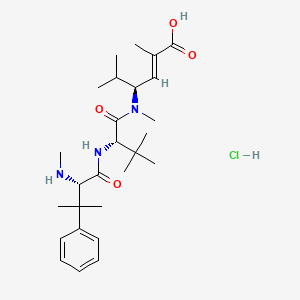

AP-III-a4 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AP-III-a4, also known as ENOblock, is a non-substrate analogue inhibitor of enolase. Enolase is an enzyme involved in glycolysis, the process by which glucose is broken down to produce energy. AP-III-a4 has an IC50 value of 0.576 μM, indicating its potency in inhibiting enolase activity .

Preparation Methods

The synthetic routes and reaction conditions for AP-III-a4 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C31H44ClFN8O3 and a molecular weight of 631.18 g/mol . The compound is typically stored at -20°C in powder form and at -80°C when dissolved in solvents

Chemical Reactions Analysis

AP-III-a4 undergoes various chemical reactions, primarily involving its interaction with enolase. It directly binds to enolase and inhibits its activity . The compound is known to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . Common reagents and conditions used in these reactions include DMSO, ethanol, and water as solvents . The major products formed from these reactions are typically related to the inhibition of enolase activity and subsequent metabolic effects.

Scientific Research Applications

AP-III-a4 has a wide range of scientific research applications, particularly in the fields of cancer and diabetes research. In cancer research, AP-III-a4 has been shown to inhibit cancer cell migration and invasion, induce cancer cell apoptosis, and reduce cancer cell viability in hypoxic conditions . It has also been used in studies involving zebrafish tumor xenograft models to inhibit cancer cell metastasis . In diabetes research, AP-III-a4 has been found to induce glucose uptake and inhibit PEPCK expression, which can help regulate blood glucose levels . Additionally, the compound has been studied for its potential to reduce hyperglycemia and hyperlipidemia in diabetic mouse models .

Mechanism of Action

AP-III-a4 exerts its effects by directly binding to enolase and inhibiting its activity . Enolase is a key enzyme in the glycolytic pathway, and its inhibition disrupts the production of phosphoenolpyruvate, a critical intermediate in glycolysis. This disruption leads to reduced energy production in cells, which can induce cell death in cancer cells and regulate glucose metabolism in diabetic conditions . The molecular targets and pathways involved include the downregulation of AKT and Bcl-xL expression, which are negative regulators of apoptosis, and the inhibition of PEPCK expression .

Comparison with Similar Compounds

AP-III-a4 is unique in its ability to inhibit enolase as a non-substrate analogue. Similar compounds include other enolase inhibitors such as POMHEX, which is a potent and selective ENO2 inhibitor with anticancer activity . Another similar compound is AMG-1694, which disrupts the glucokinase-glucokinase regulatory protein complex and enhances glucokinase enzymatic activity . These compounds share the common feature of targeting enzymes involved in metabolic pathways, but AP-III-a4 stands out due to its specific inhibition of enolase and its broad range of applications in cancer and diabetes research.

Properties

Molecular Formula |

C31H44ClFN8O3 |

|---|---|

Molecular Weight |

631.18 |

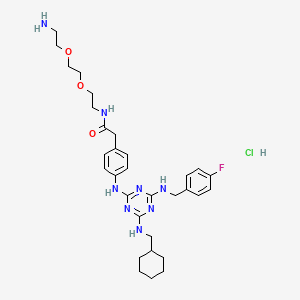

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |

SMILES |

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |

Synonyms |

ENOblock Hcl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)